N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3-chloro-2-methylphenyl and 4-ethoxyphenyl groups can be done via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.
Pharmaceuticals: As a lead compound for the development of new drugs.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
- N-(3-chloro-2-methylphenyl)-2-[(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]-2-oxoacetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness can confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-24-14-9-7-13(8-10-14)18-11-17(22-25-18)19(23)21-16-6-4-5-15(20)12(16)2/h4-11H,3H2,1-2H3,(H,21,23) |
InChI Key |
FAEVQGDIPCPKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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